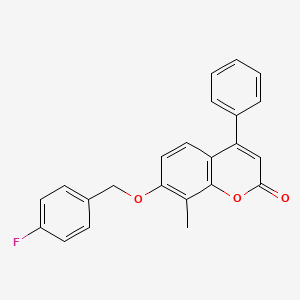
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that belongs to the class of flavones. This compound has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
科学研究应用
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
作用机制
The exact mechanism of action of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one is not fully understood. However, it has been proposed that 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
实验室实验的优点和局限性
One advantage of using 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, and cancer development. This makes 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one a potentially useful tool for studying the complex interactions between these pathways. However, one limitation of using 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
未来方向
There are several potential future directions for research on 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one. One area of interest is the development of more efficient synthesis methods for 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, which could increase its availability for research and potential clinical applications. Another area of interest is the investigation of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one and to determine its safety and efficacy in humans.
合成方法
The synthesis of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-fluorobenzyl alcohol with 2-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to a Friedel-Crafts reaction with phenylacetyl chloride to yield the intermediate compound. This intermediate is further reacted with methyl magnesium bromide to form the final product, 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one. The overall yield of this process is approximately 35%.
属性
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQBDBAIUNYGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

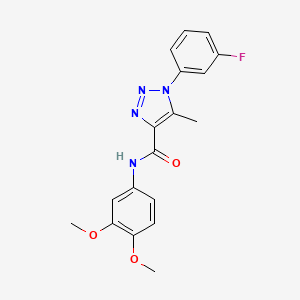
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)
![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)
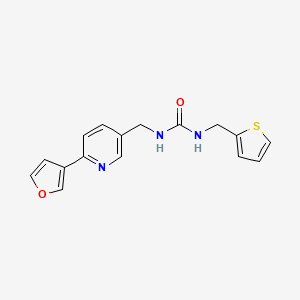
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)
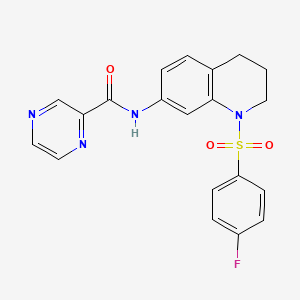
![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)
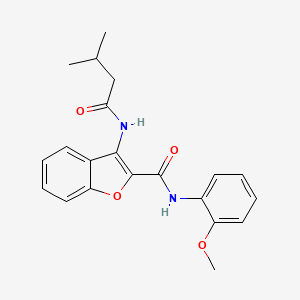
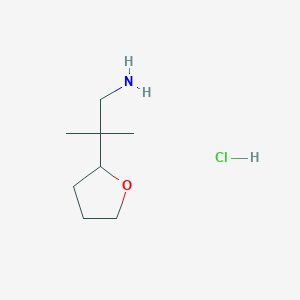

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)
![ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2431493.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)